

# Amantadine Pharmacokinetic Modeling in Renal Impairment: Application Notes and Experimental Protocols

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## Compound Focus: Amantadine Hydrochloride

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## Introduction to Amantadine Pharmacokinetics and Clinical Significance

Amantadine is a **multifunctional therapeutic agent** with diverse clinical applications ranging from the treatment of **Parkinson's disease** and **drug-induced extrapyramidal reactions** to off-label uses for fatigue in multiple sclerosis and functional recovery in traumatic brain injury. Originally developed as an antiviral agent for influenza A, amantadine's clinical use has evolved, with current applications primarily focused on its neurological benefits. The drug is a **weak, non-competitive antagonist** of the NMDA (N-methyl-D-aspartate) receptor and also exerts effects on dopamine neurons by increasing dopamine release and preventing its reuptake. Understanding amantadine's pharmacokinetic properties is essential for safe and effective dosing, particularly in special populations such as patients with renal impairment.

The **pharmacokinetic profile** of amantadine is characterized by excellent oral bioavailability, minimal metabolism, and predominant renal elimination. Following oral administration, amantadine is readily absorbed and widely distributed throughout the body, with approximately 67% of the drug bound to plasma proteins over a concentration range of 0.1–2.0 µg/mL. Amantadine's **elimination profile** is particularly noteworthy from a clinical perspective, as approximately 90% of an orally administered dose is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion. This renal-

dependent elimination pathway makes amantadine particularly susceptible to **accumulation in patients with impaired renal function**, necessitating careful dose adjustment to prevent toxicity while maintaining therapeutic efficacy.

## Amantadine Pharmacokinetic Properties

### Fundamental Pharmacokinetic Parameters

Amantadine displays predictable **pharmacokinetic behavior** in individuals with normal renal function. The drug is well absorbed after oral administration, with the **immediate-release formulation** reaching peak plasma concentrations within approximately 1-4 hours after administration. The **extended-release formulation** (OS320/Osmolex ER) demonstrates a delayed peak plasma concentration at approximately 7.5-11 hours post-dose, providing more consistent plasma concentrations throughout the day. The **apparent elimination half-life** of amantadine typically ranges from 10-31 hours in healthy young adults, with a median of approximately 15 hours. Without a loading dose, amantadine concentrations reach steady state within 72 hours (after 4-5 times the half-life) following initiation of therapy.

The **volume of distribution** for amantadine is inversely related to dose over the therapeutic range, which accounts in part for a noteworthy logarithmic increase in plasma concentration as a function of dose. This relationship has important clinical implications for dose adjustment strategies. Amantadine's **protein binding characteristics** are moderate, with approximately 67% bound to plasma proteins over the therapeutic concentration range. This level of protein binding is not typically associated with significant drug interaction concerns related to protein displacement, though the primarily renal elimination pathway does present considerations for concurrent medication use.

### Elimination Pathway and Renal Dependence

The **elimination profile** of amantadine is characterized by minimal hepatic metabolism and predominant renal excretion. Approximately 90% of an orally administered amantadine dose is eliminated unchanged in the urine through a combination of **glomerular filtration** and **active tubular secretion**. This elimination profile has significant clinical implications, particularly for patients with compromised renal function. The

**renal clearance** of amantadine has been measured at approximately 10,965 mL/h in subjects with normal renal function, demonstrating the efficiency of renal elimination in healthy individuals.

Table: Fundamental Pharmacokinetic Parameters of Amantadine in Healthy Adults

Parameter	Immediate-Release Formulation	Extended-Release Formulation
Time to Peak Concentration (Tmax)	1-4 hours	7.5-11 hours
Elimination Half-Life (t <sub>1/2</sub> )	10-31 hours (median ~15 hours)	Similar half-life, prolonged absorption
Protein Binding	~67% over therapeutic range	~67% over therapeutic range
Renal Clearance	~10,965 mL/h (normal renal function)	~10,965 mL/h (normal renal function)
Elimination Pathway	~90% excreted unchanged in urine	~90% excreted unchanged in urine
Time to Steady State	~72 hours (without loading dose)	~72 hours (without loading dose)

The **minimal hepatic metabolism** of amantadine reduces concerns about hepatotoxicity and drug interactions mediated by cytochrome P450 enzymes; however, there have been rare reports of reversible elevation of liver transaminases (AST, ALT) in patients using amantadine. Although this relationship is not firmly established, caution is recommended when using amantadine in patients with pre-existing hepatic impairment, and monitoring of liver enzymes may be prudent in this population.

## Impact of Renal Impairment on Amantadine Pharmacokinetics

## Systematic Alterations in Pharmacokinetic Parameters

Renal impairment significantly alters the **pharmacokinetic profile** of amantadine, primarily through reduced clearance mechanisms. A 2019 phase 1 pharmacokinetic study specifically examined the impact of renal impairment on extended-release amantadine tablets, demonstrating that amantadine elimination was substantially reduced in subjects with renal impairment. The study revealed that **renal clearance** decreased dramatically from 10,965 mL/h in subjects with normal renal function to just 2,618 mL/h in subjects with severe renal impairment, representing a reduction of approximately 76%. This impaired clearance leads to **prolonged elimination half-life** and significant **systemic accumulation** of amantadine in patients with compromised renal function.

The **degree of renal impairment** directly correlates with the extent of pharmacokinetic alterations. Research indicates that amantadine absorption appears unaffected by renal impairment, with similar  $T_{max}$  values observed across renal function categories. However, the area under the plasma concentration-time curve (AUC) increases substantially as renal function declines. Subjects with severe renal impairment may exhibit **AUC values 3-4 times higher** than those with normal renal function following equivalent doses. These pharmacokinetic alterations create a significantly elevated risk of concentration-dependent adverse effects if appropriate dose adjustments are not implemented, including neurotoxicity, psychosis, and other central nervous system effects.

## Comparative Pharmacokinetics Across Renal Function Categories

Table: Impact of Renal Impairment on Amantadine Pharmacokinetic Parameters

Renal Function Category	CrCl (mL/min/1.73m <sup>2</sup> )	Renal Clearance	Elimination Half-Life	Systemic Exposure (AUC)
Normal Renal Function	>90 mL/min	~10,965 mL/h	10-15 hours	Baseline
Mild Impairment	60-89 mL/min	Moderately reduced	Moderately prolonged	Mild increase

Renal Function Category	CrCl (mL/min/1.73m <sup>2</sup> )	Renal Clearance	Elimination Half-Life	Systemic Exposure (AUC)
Moderate Impairment	30-59 mL/min	Significantly reduced	~2× normal half-life	~2-3× baseline AUC
Severe Impairment	15-29 mL/min	~2,618 mL/h (76% reduction)	Substantially prolonged	~3-4× baseline AUC
End-Stage Renal Disease	<15 mL/min	Minimal renal clearance	Extremely prolonged	Marked accumulation

The relationship between **renal function** and amantadine clearance has been quantitatively characterized through population pharmacokinetic modeling. The reduction in amantadine clearance directly correlates with decreasing estimated glomerular filtration rate (eGFR), following a predictable pattern that enables the development of evidence-based dosing recommendations. Importantly, the **accumulation phenomenon** observed in renal impairment affects both immediate-release and extended-release formulations, though the dosing adjustment strategies differ between formulations due to their distinct release characteristics and the need to maintain therapeutic concentrations while avoiding toxic peaks.

## Pharmacokinetic Modeling Approaches

### Population Pharmacokinetic Modeling

**Population pharmacokinetic modeling** approaches have been successfully applied to characterize the quantitative relationship between renal function and amantadine clearance. A two-compartment pharmacokinetic population model was employed in a seminal 2019 study to determine optimum extended-release amantadine dosing in subjects with renal impairment. This model incorporated **creatinine clearance** as a continuous covariate significantly influencing amantadine clearance, demonstrating a direct proportional relationship between renal function and drug elimination. The model successfully characterized the typical population parameters while also quantifying between-subject variability, enabling more personalized dosing recommendations.

The structural model that best described amantadine pharmacokinetics incorporated a **first-order absorption process** with a lag time for the extended-release formulation, with amantadine disposition following two-compartment kinetics. The key pharmacokinetic parameters estimated included clearance (CL), central volume of distribution (V<sub>c</sub>), intercompartmental clearance (Q), and peripheral volume of distribution (V<sub>p</sub>). The covariate analysis formally established that **amantadine clearance** correlates linearly with creatinine clearance, following the relationship:  $CL \text{ (L/h)} = \theta_1 \times (\text{CrCl}/100) + \theta_2$ , where  $\theta_1$  represents the renal clearance component and  $\theta_2$  represents non-renal clearance. This relationship forms the foundation for evidence-based dosing adjustments in renal impairment.

## Simulation-Based Dosing Recommendations

**Pharmacokinetic simulation techniques** were employed to recommend optimized dosing regimens for patients with renal impairment. Based on the established population pharmacokinetic model, simulations were conducted to identify dosing strategies that would provide systemic amantadine exposure in patients with renal impairment similar to that observed in subjects with normal renal function receiving once-daily extended-release amantadine tablets. The simulations evaluated various dosing intervals and their resulting steady-state concentration-time profiles, aiming to maintain the **therapeutic efficacy** while minimizing the risk of toxicity associated with excessive accumulation.

The simulations led to specific recommendations for **dosing intervals** based on the degree of renal impairment. For the 129-mg extended-release amantadine tablet, the following dosing intervals were recommended: every 24 hours for normal renal function (eGFR  $\geq 90$  mL/min/1.73m<sup>2</sup>); every 48 hours for moderate renal impairment (eGFR 30-59 mL/min/1.73m<sup>2</sup>); and every 96 hours for severe renal impairment (eGFR 15-29 mL/min/1.73m<sup>2</sup>). For patients with end-stage renal disease (eGFR  $< 15$  mL/min/1.73m<sup>2</sup>), extended-release formulations are generally contraindicated due to the extreme accumulation that would occur even with prolonged dosing intervals.

## Dosing Recommendations and Clinical Implementation

### Evidence-Based Dosing Adjustments

Comprehensive **dosing recommendations** have been developed based on pharmacokinetic studies and modeling approaches to guide amantadine use in patients with renal impairment. These recommendations differ between immediate-release and extended-release formulations due to their distinct pharmacokinetic profiles. For **immediate-release amantadine** in patients with moderate renal impairment (CrCl 30-50 mL/min/1.73m<sup>2</sup>), the recommended regimen is 200 mg on day 1 followed by 100 mg daily thereafter. For severe renal impairment (CrCl 15-29 mL/min/1.73m<sup>2</sup>), the recommended regimen is 200 mg on day 1 followed by 100 mg every other day. For patients with end-stage renal disease (CrCl <15 mL/min/1.73m<sup>2</sup>) or those on hemodialysis, the recommendation is 200 mg every 7 days.

For **extended-release formulations**, specific recommendations vary between the available products. For extended-release tablets (Osmolex ER), patients with moderate renal impairment (eGFR 30-59 mL/min/1.73m<sup>2</sup>) should reduce dosing frequency to one 129-mg tablet every 48 hours, while those with severe renal impairment (eGFR 15-29 mL/min/1.73m<sup>2</sup>) should extend the interval to one 129-mg tablet every 96 hours. The extended-release capsules (GOCOVRI) have different recommendations: moderate renal impairment (CrCl 30-59 mL/min/1.73m<sup>2</sup>) should receive an initial dose of 68.5 mg once daily at bedtime, potentially increasing to a maximum of 137 mg daily after one week if needed, while severe renal impairment (CrCl 15-29 mL/min/1.73m<sup>2</sup>) should receive 68.5 mg once daily at bedtime. Both extended-release formulations are contraindicated in end-stage renal disease.

## Practical Clinical Implementation

Table: Comprehensive Dosing Recommendations for Amantadine in Renal Impairment

Renal Function Category	CrCl/eGFR (mL/min/1.73m <sup>2</sup> )	Immediate-Release Formulation	Extended-Release Tablets	Extended-Release Capsules
Normal Renal Function	>90	100 mg twice daily	129 mg every 24 hours	137-274 mg daily
Mild Impairment	60-89	100 mg twice daily	129 mg every 24 hours	No adjustment recommended

Renal Function Category	CrCl/eGFR (mL/min/1.73m <sup>2</sup> )	Immediate-Release Formulation	Extended-Release Tablets	Extended-Release Capsules
Moderate Impairment	30-59	200 mg day 1, then 100 mg daily	129 mg every 48 hours	68.5 mg daily, max 137 mg/day
Severe Impairment	15-29	200 mg day 1, then 100 mg every other day	129 mg every 96 hours	68.5 mg daily
End-Stage Renal Disease	<15	200 mg every 7 days	Contraindicated	Contraindicated
Hemodialysis	N/A	200 mg every 7 days	Data not available	Data not available

Successful **clinical implementation** of these dosing recommendations requires appropriate patient assessment and monitoring. Before initiating amantadine therapy, clinicians should obtain a baseline assessment of renal function through serum creatinine measurement and estimation of glomerular filtration rate using standardized equations. For elderly patients (65 years and older), who are more likely to have decreased renal function even in the absence of documented kidney disease, **particular caution** is warranted in dose selection, and monitoring of renal function is recommended. Additionally, dose reductions may be necessary in patients with **congestive heart failure**, **peripheral edema**, or **orthostatic hypotension**, as these conditions may further complicate drug elimination or increase susceptibility to adverse effects.

## Experimental Protocols for Pharmacokinetic Studies

### Study Design for Renal Impairment Pharmacokinetics

A robust **experimental protocol** for evaluating the pharmacokinetics of amantadine in subjects with renal impairment should incorporate key design elements to generate reliable and clinically applicable data. The protocol should employ an **open-label, parallel-group, single-dose design** comparing subjects with varying degrees of renal impairment against matched controls with normal renal function. Subjects are typically

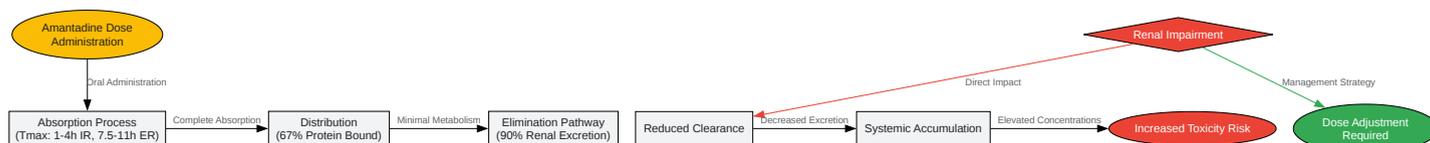
grouped based on renal function: severe renal impairment (eGFR <30 mL/min/1.73m<sup>2</sup>), moderate renal impairment (eGFR 30-59 mL/min/1.73m<sup>2</sup>), and normal renal function (CrCl >89 mL/min/1.73m<sup>2</sup>), with eight subjects per group providing reasonable statistical power for pharmacokinetic assessment.

The **dosing administration** should follow a standardized protocol. Subjects should receive a single 129-mg dose of extended-release amantadine following a 10-hour fast, with continued fasting for 2 hours post-dose and restricted fluid intake for 1 hour pre-dose to 1 hour post-dose. **Serial blood sampling** for pharmacokinetic analysis should be conducted through 96 hours post-dose for subjects with normal renal function and extended to 648 hours (27 days) post-dose for subjects with severe renal impairment to fully characterize the prolonged elimination phase. Additional **urine collection** at intervals up to 96 hours post-dose allows for determination of renal clearance and fraction excreted unchanged in urine. The extended sampling period for renally impaired subjects is critical to adequately characterize the complete pharmacokinetic profile given the substantially prolonged elimination half-life.

## Bioanalytical Methods and Pharmacokinetic Analysis

**Bioanalytical methods** for quantifying amantadine concentrations in plasma and urine should employ validated high-performance liquid chromatography with tandem mass spectrometry detection (LC/MS/MS). The assay should use deuterium-labeled amantadine (amantadine-d6) as an internal standard to ensure accuracy and precision. The **lower and upper limits of quantification** should be established at appropriate levels, typically 2.076 ng/mL and 1498.833 ng/mL for plasma, and 19.854 ng/mL and 2999.613 ng/mL for urine, respectively, to cover the expected concentration range in clinical samples.

**Pharmacokinetic analysis** should be performed using both noncompartmental and population modeling approaches. Noncompartmental analysis should determine fundamental parameters including maximum plasma concentration (C<sub>max</sub>), time to maximum concentration (T<sub>max</sub>), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC<sub>0-t</sub>) and extrapolated to infinity (AUC<sub>0-∞</sub>), elimination half-life (t<sub>1/2</sub>), apparent oral clearance (CL/F), and renal clearance (CL<sub>r</sub>). Population pharmacokinetic modeling using a **two-compartment model** with first-order absorption and lag time should be employed to characterize the typical population parameters and identify significant covariates, particularly the relationship between renal function and amantadine clearance. The model should be developed using appropriate software such as Phoenix WinNonlin or NONMEM, with evaluation of model performance using diagnostic plots and predictive checks.



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*Diagram: Amantadine Pharmacokinetic Pathway and Renal Impairment Impact - This workflow illustrates the sequential processes of amantadine absorption, distribution, and elimination, with the critical impact of renal impairment on clearance and toxicity risk.*

## Conclusion

The **pharmacokinetic modeling** of amantadine in renal impairment provides a robust foundation for evidence-based dosing recommendations in this vulnerable patient population. The well-characterized relationship between renal function and amantadine clearance enables precise dose adjustments that maintain therapeutic efficacy while minimizing the risk of concentration-dependent adverse effects. The availability of both **immediate-release and extended-release formulations** offers flexibility in dosing strategies, though their distinct pharmacokinetic profiles necessitate different adjustment approaches.

**Future directions** in amantadine pharmacokinetic research should focus on further refinement of population models incorporating additional patient factors such as age, body composition, and comorbidities that may influence drug disposition. Additionally, prospective validation of the recommended dosing regimens in clinical practice settings would strengthen the evidence base and potentially identify opportunities for further optimization. The integration of **therapeutic drug monitoring** with pharmacokinetic modeling approaches represents a promising strategy for truly personalized amantadine therapy in challenging patient cases, particularly those with fluctuating renal function or suboptimal response to standard dosing regimens.

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